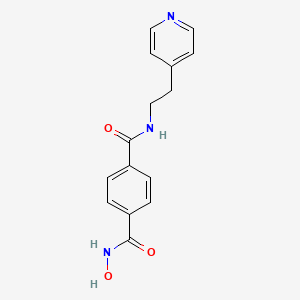
4-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a terephthalamide core with a hydroxy group and a pyridin-4-yl ethyl substituent, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide typically involves the reaction of terephthaloyl chloride with N-hydroxyethylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide .
Chemical Reactions Analysis
Types of Reactions
N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide exerts its effects involves the inhibition of histone deacetylases (HDAC). By binding to the active site of HDAC enzymes, the compound prevents the deacetylation of histone proteins, leading to changes in gene expression and potentially inhibiting cancer cell growth . The molecular targets include HDAC enzymes, and the pathways involved are related to epigenetic regulation and gene expression .
Comparison with Similar Compounds
Similar Compounds
N1-Hydroxy-N4-(pyridin-4-yl)succinamide: Similar in structure but with a succinamide core instead of terephthalamide.
N1, N4-di(pyridin-4-yl)terephthalamide: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide is unique due to the presence of both the hydroxy group and the pyridin-4-yl ethyl substituent, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c19-14(17-10-7-11-5-8-16-9-6-11)12-1-3-13(4-2-12)15(20)18-21/h1-6,8-9,21H,7,10H2,(H,17,19)(H,18,20) |
InChI Key |
XJUUYALJVALNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CC=NC=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















